molecular formula C18H12FN3O2 B2754731 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-76-8

5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile

Cat. No.: B2754731
CAS No.: 303995-76-8
M. Wt: 321.311
InChI Key: LGEAEWHDSGDHIX-CMDGGOBGSA-N
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Description

5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic organic compound with a complex structure It features a combination of fluorine, hydroxyl, aniline, ethenyl, phenyl, isoxazole, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Ethenyl Group: This step often involves a Heck reaction, where a halogenated isoxazole is coupled with a styrene derivative.

    Attachment of the Fluoro-Hydroxyaniline Group: This step may involve a nucleophilic aromatic substitution reaction where a fluoroaniline derivative is reacted with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and hydroxyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-2-(2-chloro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile
  • 5-[(E)-2-(2-bromo-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile

Uniqueness

The presence of the fluoro group in 5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-4-isoxazolecarbonitrile can significantly alter its chemical properties, such as its reactivity and binding affinity, compared to its chloro or bromo analogs. This makes it a unique compound with potentially distinct applications and effects.

Properties

IUPAC Name

5-[(E)-2-(2-fluoro-4-hydroxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c19-15-10-13(23)6-7-16(15)21-9-8-17-14(11-20)18(22-24-17)12-4-2-1-3-5-12/h1-10,21,23H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEAEWHDSGDHIX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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